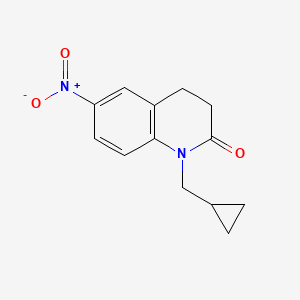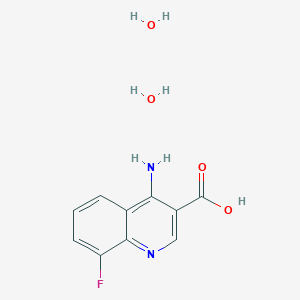
4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate
説明
Molecular Structure Analysis
The molecular formula of “4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate” is C10H7FN2O2.2H2O . The InChI code is 1S/C10H7FN2O2.2H2O/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7;;/h1-4H,(H2,12,13)(H,14,15);2*1H2 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 242.21 .科学的研究の応用
Antibacterial Activity and Solubility Enhancement
4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate derivatives have been extensively studied for their antibacterial properties. These compounds, particularly when modified as amino acid prodrugs, have displayed notable antibacterial activity. For example, a series of amino acid prodrugs of racemic and chiral quinolones showed enhanced solubility and comparable, if not superior, efficacy in vivo compared to their parent compounds. The increase in solubility was particularly significant, ranging from 3 to 70 times that of the parent quinolones, making them highly promising in terms of bioavailability and therapeutic potential (Sanchez et al., 1992).
Anticancer Properties and Molecular Docking Studies
Furthermore, the derivatives of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate have been explored for their anticancer properties. In a notable study, various amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives were synthesized and tested for their cytotoxic effects on different carcinoma cell lines. Some of these compounds exhibited significant anticancer activities, surpassing even standard drugs like doxorubicin in certain instances. Moreover, molecular docking studies provided insights into the probable mechanisms of action, indicating these derivatives as potential inhibitors for future anticancer drug development (Bhatt, Agrawal, & Patel, 2015).
Formation of Helical Structures and Self-Association
The compound and its derivatives have also been explored in the field of molecular self-assembly. For instance, heteromeric oligoamide foldamers, composed of 8-amino-2-quinolinecarboxylic acid and 7-amino-8-fluoro-2-quinolinecarboxylic acid, demonstrated the ability to form stable helical structures in aqueous environments. This property is vital for understanding the compound's behavior in biological systems and can pave the way for the design of novel biomimetic structures (Shang et al., 2014).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-amino-8-fluoroquinoline-3-carboxylic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2.2H2O/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7;;/h1-4H,(H2,12,13)(H,14,15);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKMCJFMVXAKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)N.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



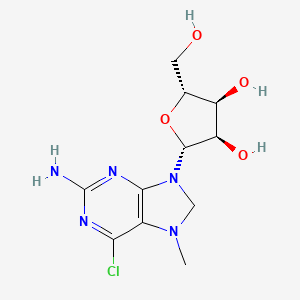
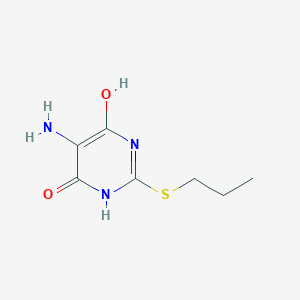
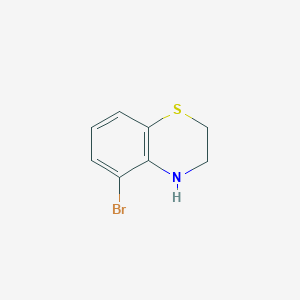
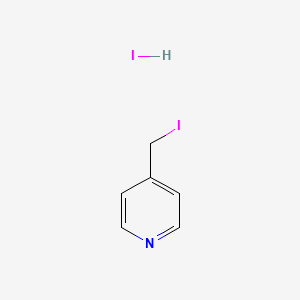

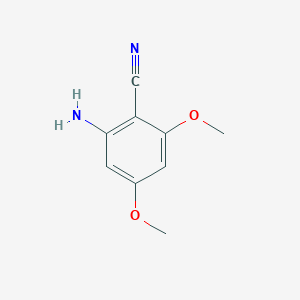
![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)

![2-Bromobenzo[d]thiazol-4-ol](/img/structure/B1379309.png)


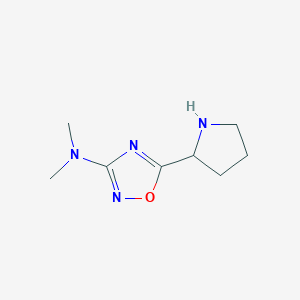
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B1379317.png)
